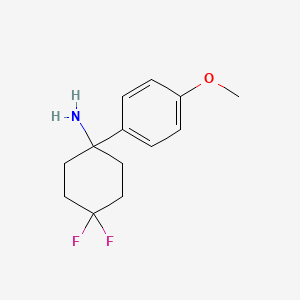

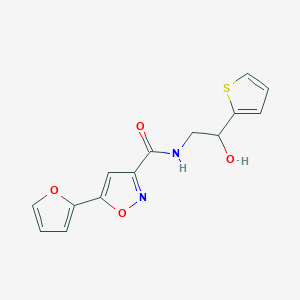

![molecular formula C21H17F3N4O3S B2362786 (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine CAS No. 882253-03-4](/img/structure/B2362786.png)

(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the degradation of 5-methylisoxazol-3-carboxamide to 5-methylisoxazol-3-amine under the action of sodium hypochlorite. This is then condensed with p-acetamidophenylsulfonyl chloride to form 3-(p-acetamidophenylsulfonylamino)-5-methylisoxazole, which is then hydrolyzed under alkaline conditions to yield 3-(p-aminophenylsulfonylamino)-5-methylisoxazole .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group. The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis

The chemical reactions involving this compound are largely dependent on the functional groups present in the molecule. For instance, the amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group contribute to its unique properties.Scientific Research Applications

Anticancer Activity

The isoxazole ring system has been widely explored as a key building block for drugs. Derivatives of this compound exhibit a broad spectrum of pharmacological properties, including anticancer activity . Researchers have synthesized novel isoxazole/pyrazole derivatives and evaluated their cytotoxic potency against cancer cell lines. Some of these compounds demonstrated high efficacy against Panc-1 carcinoma cells, although their activity against Caco-2 cell lines was moderate to weak .

Mosquito Larvicidal Activity

3-Amino-5-methylisoxazole has been used in the synthesis of naphtho[1,2-e][1,3]oxazines with potential mosquito larvicidal activity .

Antimicrobial Properties

While specific studies on this compound are limited, isoxazole derivatives have shown diverse chemotherapeutic potentials. These include antimicrobial activities , such as antibacterial effects .

Heterocyclizations

Recent research has explored the chemical behavior of 3-amino-5-methylisoxazole in heterocyclizations . These reactions involve aromatic aldehydes, pyruvic acid, and their derivatives, leading to the formation of novel compounds .

Metal-Free Synthetic Routes

Metal-free synthetic routes to isoxazoles have gained attention. For instance, (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole derivatives have been synthesized with over 65% yields. These compounds exhibit biological activity, including cytotoxic effects .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in scientific research and drug development. Given its unique structure and properties, it could be a valuable tool in medicinal chemistry. Further studies could also explore the impact of isoxazole substituents on polymorph formation .

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O3S/c1-12-9-18(17-8-3-14(21(22,23)24)11-19(17)25-12)26-15-4-6-16(7-5-15)32(29,30)28-20-10-13(2)31-27-20/h3-11H,1-2H3,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSYOZFOSJGCQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

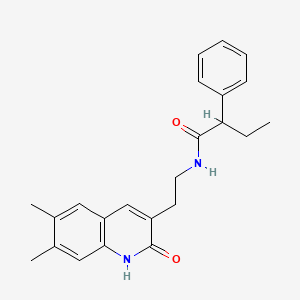

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)

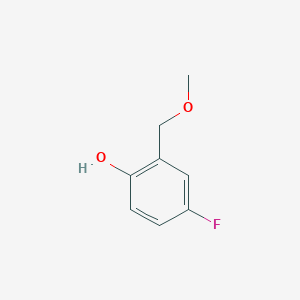

![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

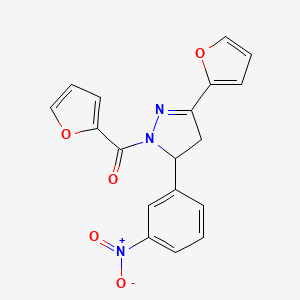

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2362721.png)

![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)